
2-(3-メトキシフェニル)-4-メチル-5-(6-((4-ニトロベンジル)チオ)ピリダジン-3-イル)チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring fused with a pyridazine ring, and it is further functionalized with a methoxyphenyl group and a nitrobenzylthio group.
科学的研究の応用
2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a condensation reaction between hydrazine derivatives and diketones.
Functionalization with Methoxyphenyl and Nitrobenzylthio Groups: The final functionalization involves nucleophilic substitution reactions where the methoxyphenyl and nitrobenzylthio groups are introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted thiazole derivatives.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole: This compound is unique due to its specific functional groups and ring structure.
Thiazole Derivatives: Other thiazole derivatives may have different substituents, leading to variations in their biological activities and applications.
Pyridazine Derivatives: Compounds with a pyridazine ring may have different functional groups, affecting their chemical reactivity and biological properties.
Uniqueness
The uniqueness of 2-(3-Methoxyphenyl)-4-methyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-14-21(31-22(23-14)16-4-3-5-18(12-16)29-2)19-10-11-20(25-24-19)30-13-15-6-8-17(9-7-15)26(27)28/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWYNLIAJIJOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2358988.png)
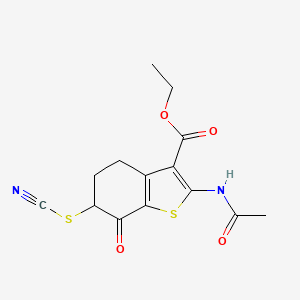


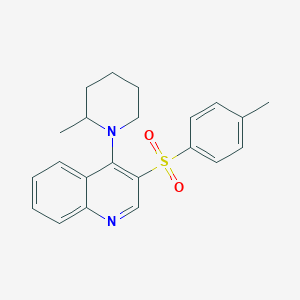
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)


![5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2359001.png)
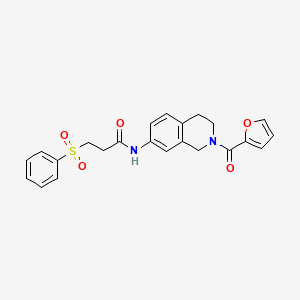
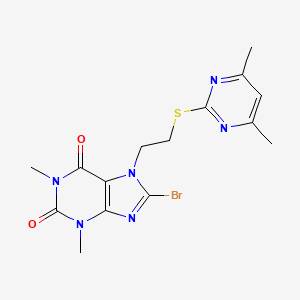
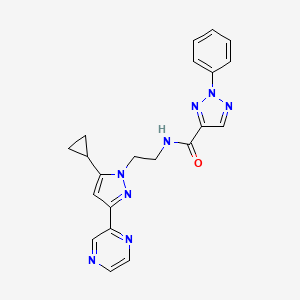
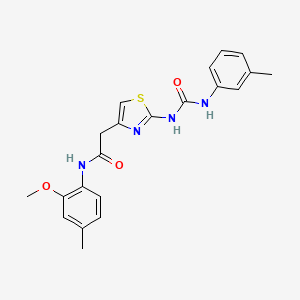
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
